Guanosine 5'-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Guanosine 5’-O-(1-thiotriphosphate) lithium salt - 100mM aqueous solution is a modified nucleoside triphosphate analog. It is commonly used in biochemical and molecular biology research due to its ability to mimic natural guanosine triphosphate while being resistant to hydrolysis. This compound is particularly valuable in studies involving G-proteins and other guanine nucleotide-binding proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 5’-O-(1-thiotriphosphate) involves the thiolation of guanosine triphosphate. The process typically includes the following steps:

Activation of Guanosine Triphosphate: Guanosine triphosphate is activated using a suitable reagent such as carbodiimide.

Thiolation: The activated guanosine triphosphate is then reacted with a thiolating agent, such as thiophosphoryl chloride, under controlled conditions to introduce the thiophosphate group.

Purification: The product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level

Industrial Production Methods

Industrial production of Guanosine 5’-O-(1-thiotriphosphate) lithium salt involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Guanosine 5’-O-(1-thiotriphosphate) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the thiophosphate group is replaced by other functional groups.

Hydrolysis: Although it is resistant to hydrolysis, under extreme conditions, it can undergo hydrolysis to form guanosine diphosphate and inorganic thiophosphate

Common Reagents and Conditions

Thiophosphoryl Chloride: Used in the thiolation step.

Carbodiimide: Used for activation of guanosine triphosphate.

Buffer Solutions: Maintain the pH during reactions to ensure optimal conditions

Major Products Formed

Guanosine Diphosphate: Formed during hydrolysis.

Inorganic Thiophosphate: Another product of hydrolysis

Applications De Recherche Scientifique

Guanosine 5’-O-(1-thiotriphosphate) lithium salt is widely used in scientific research, including:

Chemistry: Studying the mechanisms of nucleotide interactions and enzyme catalysis.

Biology: Investigating the role of G-proteins in signal transduction pathways.

Medicine: Exploring potential therapeutic applications in diseases involving G-protein-coupled receptors.

Industry: Used in the development of diagnostic assays and biochemical reagents

Mécanisme D'action

Guanosine 5’-O-(1-thiotriphosphate) exerts its effects by mimicking natural guanosine triphosphate. It binds to guanine nucleotide-binding proteins, such as G-proteins, and activates them. The thiophosphate group prevents hydrolysis, allowing prolonged activation of the target proteins. This property makes it a valuable tool for studying signal transduction pathways and protein interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanosine 5’-O-(3-thiotriphosphate): Another thiophosphate analog with similar properties.

Guanosine 5’-O-(2-thiotriphosphate): Differing in the position of the thiophosphate group.

Guanosine 5’-O-(4-thiotriphosphate): Another positional isomer

Uniqueness

Guanosine 5’-O-(1-thiotriphosphate) is unique due to its specific thiophosphate group position, which provides distinct biochemical properties and resistance to hydrolysis. This makes it particularly useful in studies requiring prolonged activation of G-proteins and other nucleotide-binding proteins .

Propriétés

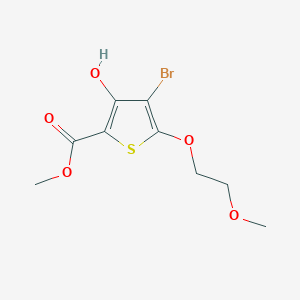

IUPAC Name |

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-31(24,32)28-30(22,23)27-29(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,32)(H2,19,20,21)(H3,11,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUWXBKVSXSSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

ammonium chloride](/img/structure/B12078811.png)

![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)